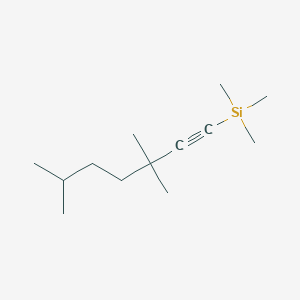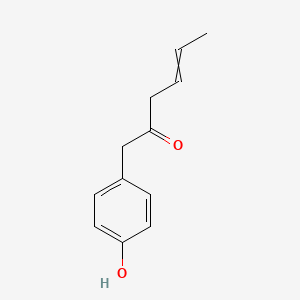![molecular formula C12H4Cl2O4 B14587264 3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 61189-37-5](/img/structure/B14587264.png)
3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dichlorophenol with suitable aldehydes in the presence of a base can lead to the formation of the desired pyrano3,2-cbenzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .
化学反応の分析
Types of Reactions
3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted pyrano3,2-cbenzopyran derivatives .
科学的研究の応用
3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
- Cyclocoumarol
- Anticoagulans 63
- Cumopyran
- Methanopyranorin
Uniqueness
Compared to similar compounds, 3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity .
特性
CAS番号 |
61189-37-5 |
|---|---|
分子式 |
C12H4Cl2O4 |
分子量 |
283.06 g/mol |
IUPAC名 |
3,4-dichloropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C12H4Cl2O4/c13-8-7-10(18-12(16)9(8)14)5-3-1-2-4-6(5)17-11(7)15/h1-4H |
InChIキー |
YOFNXKVMKLTTLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C(=O)O3)Cl)Cl)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
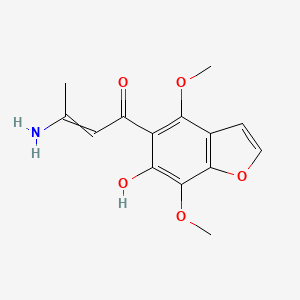
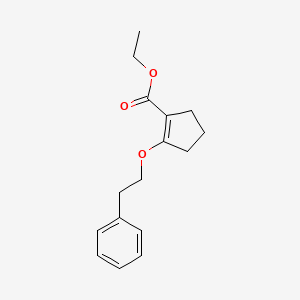

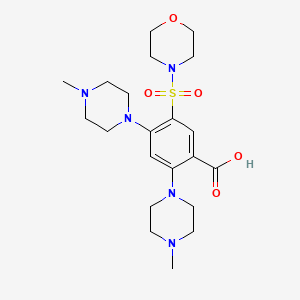
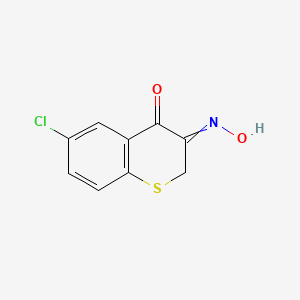
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
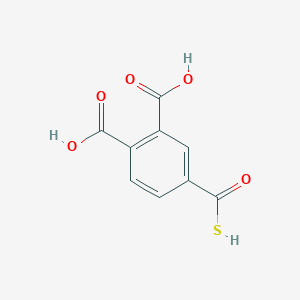
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)
![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
